4-Chloropicolinaldehyde
Overview
Description
4-Chloropicolinaldehyde, also known as 4-chloropyridine-2-carbaldehyde, is an organic compound with the molecular formula C6H4ClNO. It is characterized by the presence of a chlorine atom and an aldehyde group attached to a pyridine ring. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropicolinaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with formaldehyde under controlled conditions. Another method includes the oxidation of 4-chloropyridine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods: In industrial settings, this compound is often produced via the chlorination of picolinaldehyde.
Chemical Reactions Analysis
Types of Reactions: 4-Chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloropyridine-2-carboxylic acid.
Reduction: Reduction of this compound can yield 4-chloropyridine-2-methanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: 4-chloropyridine-2-carboxylic acid.
Reduction: 4-chloropyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential in developing new therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Chloropicolinaldehyde is primarily related to its reactivity as an aldehyde and its ability to form covalent bonds with nucleophiles. In biological systems, it can interact with amino acids, proteins, and enzymes, potentially altering their function. The chlorine atom enhances its electrophilicity, making it more reactive towards nucleophilic attack .
Comparison with Similar Compounds
- 4-Chloropyridine-2-carboxylic acid
- 4-Chloropyridine-2-methanol
- 4-Chloropyridine-2-carboxamide
Comparison: 4-Chloropicolinaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, while 4-chloropyridine-2-carboxylic acid is more acidic and less reactive towards nucleophiles, 4-chloropyridine-2-methanol is more prone to oxidation. The presence of the aldehyde group in this compound makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLNQSUMFSPISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376779 | |
Record name | 4-Chloropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63071-13-6 | |
Record name | 4-Chloropicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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